2,4-Diaminopyrimidine-5-carboxaldehyde
Overview
Description
2,4-Diaminopyrimidine-5-carboxaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C5H6N4O and its molecular weight is 138.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211353. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hybrid Catalysts in Synthesis
The use of 2,4-Diaminopyrimidine-5-carboxaldehyde derivatives in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighted by Parmar, Vala, and Patel (2023), showcases its importance in medicinal and pharmaceutical industries. The review emphasized the versatility of these scaffolds, made possible by employing hybrid catalysts, including organocatalysts and nanocatalysts, for the development of lead molecules with broad catalytic applications (Parmar, Vala, & Patel, 2023).
Fluorinated Pyrimidines in Cancer Treatment
Gmeiner (2020) discussed the advancements in fluorine chemistry to enhance the application of fluorinated pyrimidines, like 5-Fluorouracil, in cancer treatment. This review sheds light on the synthetic pathways for incorporating fluorinated derivatives, including those from this compound, to study metabolism and biodistribution, thereby improving cancer treatment strategies (Gmeiner, 2020).
Structural Characteristics of Antifolate Compounds
Schwalbe and Cody (2006) provided a comprehensive review on the structural aspects of antifolate compounds, highlighting the significance of the 2,4-diaminopyrimidine moiety in dihydrofolate reductase (DHFR) inhibitors. This work emphasizes the importance of this compound derivatives in developing clinically useful antifolates for treating infections and cancer (Schwalbe & Cody, 2006).
Innovative Diagnostic Procedures
Kuhara (2001) outlined a novel diagnostic procedure for metabolic disorders, leveraging the chemical specificity of pyrimidine derivatives for sensitive and comprehensive detection. This method, involving gas chromatography-mass spectrometry, underscores the diagnostic potential of compounds derived from this compound in identifying various metabolic diseases (Kuhara, 2001).
Purinergic P2X3 and P2X2/3 Receptor Antagonists
Marucci et al. (2019) reviewed the development of P2X3 and P2X2/3 receptor antagonists, highlighting the structural significance of pyrimidine derivatives in discovering new selective antagonists for treating pain-related diseases. This work points to the therapeutic potential of this compound derivatives in developing drugs for bladder disorders, chronic obstructive pulmonary diseases, and gastrointestinal issues (Marucci et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2,4-Diaminopyrimidine-5-carboxaldehyde is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and amino acids, making it an attractive target for antimicrobial drug development .
Mode of Action
The compound interacts with its target through a glycerol (GOL) binding site present in the mt-DHFR . This interaction is believed to improve the selectivity of the compound towards mt-DHFR over human dihydrofolate reductase (h-DHFR) . The compound’s side chains are designed to occupy the glycerol binding site with proper hydrophilicity for cell entry .
Biochemical Pathways
The compound’s interaction with mt-DHFR affects the biosynthesis of peptidoglycan , a major component of the bacterial cell wall . By inhibiting mt-DHFR, the compound disrupts the production of nucleotides and amino acids, thereby inhibiting bacterial growth .
Result of Action
The compound’s action results in the inhibition of bacterial growth . In a study, a derivative of this compound showed good anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophilicity is designed to facilitate its entry into cells . .
Safety and Hazards
The safety data sheet for 2,4-Diaminopyrimidine-5-carboxaldehyde indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, ensuring adequate ventilation, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Future research directions could involve the design and synthesis of 2,4-Diaminopyrimidine derivatives with enhanced therapeutic activities and minimum toxicity . The development of new therapies based on 2,4-Diaminopyrimidine derivatives has been suggested in numerous publications, studies, and clinical trials .
Properties
IUPAC Name |
2,4-diaminopyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWNWKWQOLEVEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309219 | |
Record name | 2,4-Diaminopyrimidine-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20781-06-0 | |
Record name | 20781-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diaminopyrimidine-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-diaminopyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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